1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine
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Overview
Description
1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine is a chemical compound characterized by a piperazine ring substituted with a cyclobutanecarbonyl group and an isopropyl group
Preparation Methods
The synthesis of 1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Reductive amination: This method involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent.
Amide bond formation: This method involves the reaction of an amine with a carboxylic acid or its derivatives to form an amide bond.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceuticals.
Materials Science: This compound is used in the development of new materials with unique properties.
Biological Research: This compound is used in the study of biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used in the treatment of chronic angina.
Aripiprazole: Used as an antipsychotic.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical and biological properties.
Properties
IUPAC Name |
cyclobutyl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)13-6-8-14(9-7-13)12(15)11-4-3-5-11/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHKLJJCQOHBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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